molecular formula C9H6ClN3O2 B3259358 5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione CAS No. 31774-74-0

5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione

Cat. No.: B3259358
CAS No.: 31774-74-0
M. Wt: 223.61 g/mol
InChI Key: ROKKUUMEFCUZRK-UHFFFAOYSA-N
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Description

5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as urea and β-diketones.

    Pyridine Substitution: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the chlorinated pyrimidine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the chlorination and substitution reactions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione: Lacks the chlorine atom at the 5-position.

    5-bromo-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione: Contains a bromine atom instead of chlorine at the 5-position.

    5-chloro-2-(2-pyridinyl)-4,6(1H,5H)-Pyrimidinedione: The pyridine ring is attached at the 2-position instead of the 3-position.

Uniqueness

5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione is unique due to the specific positioning of the chlorine atom and the pyridine ring, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and biological research.

Properties

IUPAC Name

5-chloro-2-pyridin-3-yl-1H-pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-6-8(14)12-7(13-9(6)15)5-2-1-3-11-4-5/h1-4,6H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKKUUMEFCUZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=O)C(C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione
Reactant of Route 2
5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione
Reactant of Route 3
5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione
Reactant of Route 4
5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione
Reactant of Route 5
5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione
Reactant of Route 6
5-chloro-2-(3-pyridinyl)-4,6(1H,5H)-Pyrimidinedione

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